molecular formula C17H15NO3 B12277948 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester

Cat. No.: B12277948
M. Wt: 281.30 g/mol
InChI Key: JMYLTCHYKBERNN-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The esterification of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist at serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 6-(phenylmethoxy)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 6-phenylmethoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C17H15NO3/c1-20-17(19)15-10-18-16-9-13(7-8-14(15)16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3

InChI Key

JMYLTCHYKBERNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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